4-Ethyl-1,3-oxazolidin-2-one 4-Ethyl-1,3-oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 16112-60-0
VCID: VC21067061
InChI: InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)
SMILES: CCC1COC(=O)N1
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

4-Ethyl-1,3-oxazolidin-2-one

CAS No.: 16112-60-0

Cat. No.: VC21067061

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-1,3-oxazolidin-2-one - 16112-60-0

Specification

CAS No. 16112-60-0
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name 4-ethyl-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)
Standard InChI Key CRHQYASHOICRND-UHFFFAOYSA-N
SMILES CCC1COC(=O)N1
Canonical SMILES CCC1COC(=O)N1

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

4-Ethyl-1,3-oxazolidin-2-one is characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. The compound has a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol. Its structure consists of an oxazolidinone ring with an ethyl group attached at the 4-position, creating a distinctive chemical scaffold with important functional properties. The compound is registered with CAS number 16112-60-0, allowing for precise identification in chemical databases and research literature.

Several representation methods exist for this compound, including:

  • SMILES notation: CCC1COC(=O)N1

  • InChI for the R-enantiomer: InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1

Physical and Chemical Properties

The physical properties of 4-Ethyl-1,3-oxazolidin-2-one influence its behavior in chemical reactions and biological systems. For optimal stability, the compound should be stored at temperatures below -20°C. The compound's reactivity is primarily dictated by its functional groups, particularly the carbonyl group in the oxazolidinone ring and the NH moiety, which can participate in various chemical transformations.

Stereochemistry

An important structural feature of 4-Ethyl-1,3-oxazolidin-2-one is the stereogenic center at the 4-position, which results in two possible enantiomers: (4R)-4-ethyl-1,3-oxazolidin-2-one and (4S)-4-ethyl-1,3-oxazolidin-2-one . The (4R) enantiomer is specifically identified with CAS number 98974-04-0 . This stereochemistry is significant as it influences the compound's application in asymmetric synthesis and its biological activity.

PropertyValueSource
Molecular FormulaC5H9NO2 ,
Molecular Weight115.13 g/mol ,
CAS Number (racemic)16112-60-0
CAS Number ((4R) enantiomer)98974-04-0
SMILESCCC1COC(=O)N1
Storage ConditionBelow -20°C

Synthesis Methods

Classical Synthetic Routes

The synthesis of 4-Ethyl-1,3-oxazolidin-2-one can be achieved through several established methods. One common approach involves the cyclization of 1,2-aminoalcohols with carbonyl compounds, typically using reagents such as ethyl carbonate or phosgene derivatives under controlled conditions. This classical route provides a direct pathway to the oxazolidinone ring structure.

Modern Synthetic Approaches

Recent advancements have introduced more efficient and environmentally friendly approaches for synthesizing 4-Ethyl-1,3-oxazolidin-2-one. These modern methods often employ milder reaction conditions and safer reagents. Nucleophilic substitution reactions performed under optimized conditions have shown improved yields and higher product purity.

Enzymatic Synthesis

A particularly innovative approach involves enzymatic routes for synthesizing 4-Ethyl-1,3-oxazolidin-2-one. This method utilizes the reaction of 2-aminoalcohols with dimethyl carbonate under immobilized enzymatic catalysis. The enzymatic approach offers significant advantages, including high regioselectivity and the ability to operate under mild conditions without harsh chemicals.

Kinetic modeling of the enzymatic reaction has identified a two-step mechanism: first, carbamate formation occurs, followed by cyclization to form the oxazolidinone ring. The rate constants for these steps are temperature-dependent, allowing for optimization of reaction conditions to maximize yield and selectivity.

Applications in Chemical Synthesis

Role as a Building Block

4-Ethyl-1,3-oxazolidin-2-one serves as a crucial building block in the synthesis of complex molecules. Its unique structure allows for diverse chemical transformations, including nucleophilic substitutions and cyclizations. The compound is particularly valuable in pharmaceutical synthesis, where it contributes to the development of various bioactive molecules.

Use in Asymmetric Synthesis

The stereogenic center at the 4-position makes 4-Ethyl-1,3-oxazolidin-2-one valuable in asymmetric synthesis as a chiral auxiliary . The compound can direct stereoselective reactions, enabling the creation of new stereogenic centers with predictable configurations. This property is particularly important in the synthesis of complex pharmaceutical intermediates where stereochemical control is essential.

Catalyst Development

Research has explored the potential of 4-Ethyl-1,3-oxazolidin-2-one derivatives as catalysts or ligands in various chemical transformations. The compound's structure provides a rigid framework that can be modified to create specialized catalysts for specific reactions, contributing to advancements in synthetic methodology.

Biological Activity and Pharmaceutical Applications

Antibacterial Properties

4-Ethyl-1,3-oxazolidin-2-one and its derivatives exhibit significant antibacterial properties, particularly against Gram-positive bacteria. The oxazolidinone class, to which this compound belongs, includes several clinically important antibiotics effective against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The antibacterial activity of oxazolidinones like 4-Ethyl-1,3-oxazolidin-2-one is primarily attributed to their ability to inhibit bacterial protein synthesis. This occurs through a unique mechanism involving binding to the 23S rRNA component of the 50S ribosomal subunit, which prevents the formation of the functional 70S ribosomal complex essential for protein translation. This mechanism distinguishes oxazolidinones from other antibiotic classes and explains their effectiveness against bacteria resistant to other antibiotics.

Structure-Activity Relationships

Studies on the structure-activity relationships of 4-Ethyl-1,3-oxazolidin-2-one derivatives have provided valuable insights into the structural features essential for antibacterial activity. Research has demonstrated that:

  • The oxazolidinone ring is crucial for ribosomal binding and antibacterial activity.

  • Modifications at the 4-position, where the ethyl group is located, can significantly influence potency and spectrum of activity.

  • The stereochemistry at the 4-position affects binding affinity to the ribosomal target.

Comparative Analysis with Related Compounds

Structural Analogues

A comparative analysis of 4-Ethyl-1,3-oxazolidin-2-one with related compounds provides insights into structure-function relationships within this class of molecules. The table below presents a comparison of 4-Ethyl-1,3-oxazolidin-2-one with structurally related compounds:

CompoundStructure DescriptionUnique FeaturesApplications
4-Ethyl-1,3-oxazolidin-2-oneOxazolidinone with ethyl at 4-positionChiral center at 4-positionBuilding block, chiral auxiliary, precursor for antibiotics
(S)-4-Ethynyloxazolidin-2-oneOxazolidinone with ethynyl at 4-positionTriple bond functionalityVersatile synthetic intermediate, research compound
(4R)-4-ethyl-1,3-oxazolidin-2-oneR-enantiomer of the parent compoundSpecific stereochemistryStereoselective synthesis, pharmaceutical intermediate
4-ethyl-2-(1-ethylpentyl)-1,3-oxazolidineModified oxazolidine structureAdditional ethylpentyl substituentSpecialized synthetic applications

Advantages and Limitations

4-Ethyl-1,3-oxazolidin-2-one offers several advantages as a synthetic building block and pharmaceutical intermediate, along with certain limitations that influence its applications:

Advantages:

  • Well-defined stereochemistry useful for asymmetric synthesis

  • Stable under standard laboratory conditions when properly stored

  • Versatile reactivity profile allowing for diverse transformations

  • Serves as a precursor to compounds with significant biological activity

Limitations:

  • Synthesis may require careful handling of reactive reagents

  • Potential for racemization under certain conditions

  • Storage requirements for maintaining stability

  • May require protection strategies in multi-step syntheses

Recent Research Developments

Novel Derivatives and Modifications

Recent research has focused on developing novel derivatives of 4-Ethyl-1,3-oxazolidin-2-one with enhanced properties and biological activities. These efforts have led to the synthesis of compounds with:

  • Extended antibacterial spectrum

  • Improved pharmacokinetic profiles

  • Reduced potential for resistance development

  • Additional biological activities beyond antibacterial effects

Studies have explored various modifications to the basic structure, including alterations to the ethyl group at the 4-position and modifications to the oxazolidinone ring itself.

Emerging Applications

Beyond traditional applications, recent research has identified new potential uses for 4-Ethyl-1,3-oxazolidin-2-one and its derivatives:

  • Anti-inflammatory agents

  • Components in specialized synthetic methodologies

  • Precursors for bioactive natural product analogues

  • Building blocks for complex heterocyclic systems

These emerging applications highlight the versatility of the oxazolidinone scaffold and suggest promising directions for future research involving 4-Ethyl-1,3-oxazolidin-2-one.

Analytical Methods and Characterization

Spectroscopic Identification

The characterization of 4-Ethyl-1,3-oxazolidin-2-one typically involves various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure, with characteristic signals for the oxazolidinone ring and ethyl substituent. Infrared (IR) spectroscopy reveals the presence of key functional groups, particularly the carbonyl stretching frequency associated with the oxazolidinone structure.

Chromatographic Analysis

Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are commonly employed for the purification and analysis of 4-Ethyl-1,3-oxazolidin-2-one. These techniques allow for the separation of the compound from reaction mixtures and the assessment of purity. Chiral chromatography is particularly useful for distinguishing between the R and S enantiomers of the compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator